2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
CAS No.: 2198305-43-8
Cat. No.: VC4265939
Molecular Formula: C18H22F3N5O
Molecular Weight: 381.403
* For research use only. Not for human or veterinary use.
![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine - 2198305-43-8](/images/structure/VC4265939.png)
Specification
CAS No. | 2198305-43-8 |
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Molecular Formula | C18H22F3N5O |
Molecular Weight | 381.403 |
IUPAC Name | 3-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Standard InChI | InChI=1S/C18H22F3N5O/c19-18(20,21)14-3-1-5-17(22-14)27-12-13-6-9-25(10-7-13)11-16-24-23-15-4-2-8-26(15)16/h1,3,5,13H,2,4,6-12H2 |
Standard InChI Key | RQJMJPBUDSZBRB-UHFFFAOYSA-N |
SMILES | C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name reflects its complex architecture:
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Core structure: 6-(Trifluoromethyl)pyridine backbone.
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Linker: Methoxy group connecting the pyridine to a piperidin-4-yl moiety.
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Bicyclic system: 5H,6H,7H-pyrrolo[2,1-c] triazol-3-yl fused to a methyl group on the piperidine nitrogen.
Key structural features:
Synthetic Routes
Synthesis likely involves multi-step strategies:
Step 1: Pyridine Functionalization
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Trifluoromethyl introduction: Halogenation followed by fluorination (e.g., using Cl₂/CHF₃) .
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Methoxy-piperidine coupling: Suzuki-Miyaura cross-coupling of 2-bromo-6-(trifluoromethyl)pyridine with a boronic ester derivative of piperidin-4-ylmethoxy .
Step 2: Bicyclic System Formation
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Pyrrole-triazole synthesis: Cyclization of a triazole intermediate with a pyrrole precursor (e.g., via Huisgen cycloaddition or ring-closing metathesis) .
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Methyl group attachment: Alkylation of the triazole nitrogen with a piperidine-methyl fragment .
Challenges:
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Steric hindrance during coupling reactions.
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Stability of the trifluoromethyl group under basic conditions.
Physical and Chemical Properties
Estimates based on analogs:
Biological Activity and Applications
While no direct data exists, structural analogs suggest potential:
Kinase Inhibition
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The pyrrolo-triazole core mimics adenosine (ATP) binding sites, common in kinase inhibitors .
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Piperidine and CF₃ groups enhance membrane permeability and binding affinity.
CNS Targets
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Similar piperidine-trifluoromethylpyridines show activity against dopamine D4 receptors.
Analytical Characterization
Key techniques and expected data:
NMR Spectroscopy
Region | Shift (δ, ppm) | Assignment |
---|---|---|
Aromatic (pyridine) | 7.5–8.5 | Protons near CF₃ and methoxy groups |
Piperidine | 1.5–2.5 | CH₂ groups |
Pyrrole-triazole | 4.0–5.0 | Methyl group and fused protons |
Mass Spectrometry
Research Challenges and Future Directions
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Synthetic Optimization: Developing scalable routes for the pyrrolo-triazole core.
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Biological Profiling: Screening against kinases (e.g., CSF1R, MET) and CNS receptors.
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Derivative Design: Modifying the piperidine or CF₃ groups to improve selectivity.
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